

Technical Guide: Mass Spectrometry Characterization of 2,5-Dibromo-4- chloropyrimidine

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Compound of Interest

Compound Name: 2,5-Dibromo-4-chloropyrimidine

CAS No.: 1399480-86-4

Cat. No.: B13110638

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Executive Summary & Application Scope

2,5-Dibromo-4-chloropyrimidine (CAS: 1399480-86-4) serves as a high-value scaffold for synthesizing fused heterocycles (e.g., purines, pteridines) and kinase inhibitors. Its "performance" in an analytical context is defined by its ability to be detected and structurally verified amidst complex reaction mixtures.

Unlike mono-halogenated alternatives, this molecule possesses a unique tri-halogenated signature (Br₂Cl) that acts as a self-validating internal standard during LC-MS monitoring. This guide compares its fragmentation dynamics against the common analog 2,4,5-Trichloropyrimidine, demonstrating why the mixed-halogen scaffold offers superior specificity in impurity profiling.

Theoretical Basis: The Isotope Fingerprint

The most reliable method for identifying **2,5-Dibromo-4-chloropyrimidine** is not retention time, but its isotopic envelope. The presence of two Bromine atoms (

) and one Chlorine atom (

) creates a distinct quartet cluster spanning 6 Da.

Calculated Isotope Distribution (M+)

Formula: C₄HBr₂ClN₂ | Monoisotopic Mass: ~269.8 Da^[4]

Ion Species	Mass (m/z)	Composition	Relative Abundance (Theoretical)	Diagnostic Value
M	270		44%	Base peak anchor
M+2	272		100%	Dominant Peak (Base)
M+4	274		65%	Confirmation of 2nd Br
M+6	276		12%	Confirmation of Cl presence

“

Analyst Note: Unlike simple chlorinated pyrimidines, the M+2 peak is the most abundant (Base Peak), not the M peak. If your spectrum shows M as 100%, the compound is likely misidentified or de-halogenated.

Fragmentation Analysis (ESI/EI)

The fragmentation of **2,5-Dibromo-4-chloropyrimidine** is driven by the relative bond dissociation energies (BDE): C-Br (66 kcal/mol) < C-Cl (81 kcal/mol) < C-H.

Primary Fragmentation Pathways

- Alpha-Cleavage/Halogen Loss: The weakest C-Br bond at the C5 position is typically the first to cleave, yielding a radical cation $[M-Br]^+$.
- Ring Contraction: Following halogen loss, the pyrimidine ring often ejects neutral HCN (27 Da) or CN halides, a characteristic behavior of nitrogen heterocycles.
- Secondary Halogen Loss: High-energy collisions (CID) will strip the second bromine (C2 position) before the chlorine (C4 position).

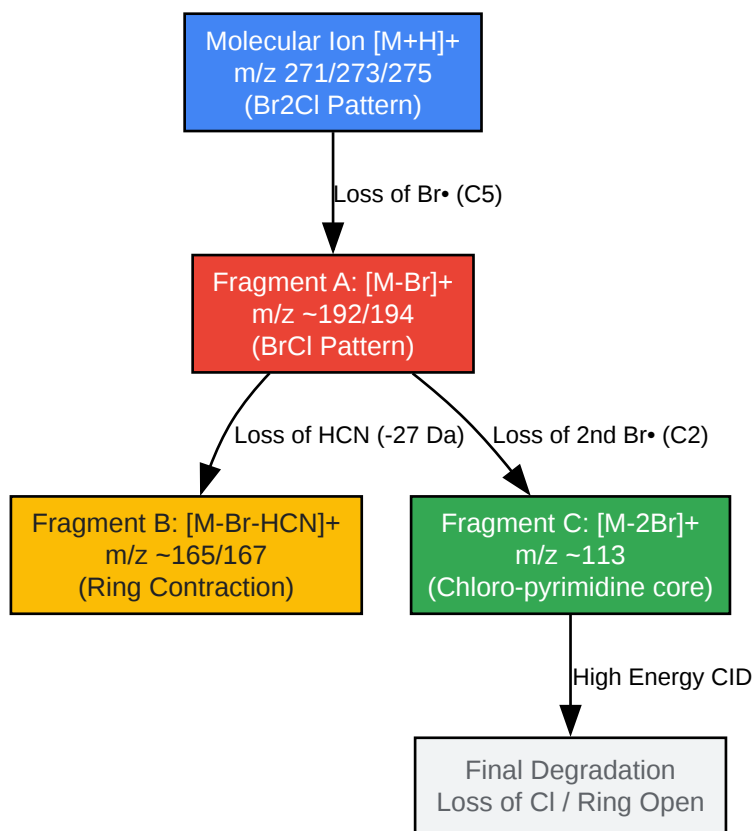
Experimental Data Comparison: 2,5-Dibromo-4-chloro vs. 2,4,5-Trichloro

The following table contrasts the product ion spectra, highlighting why the dibromo-variant is easier to track in metabolic stability assays.

Feature	2,5-Dibromo-4-chloropyrimidine	2,4,5-Trichloropyrimidine (Alternative)
Parent Ion Cluster	Spread over 6 Da (M, M+2, M+4, M+6)	Spread over 6 Da (M, M+2, M+4, M+6) but different ratios
Primary Fragment	m/z ~191/193 (Loss of Br)	m/z ~147 (Loss of Cl)
Secondary Fragment	m/z ~112 (Loss of Br + Br)	m/z ~112 (Loss of Cl + Cl)
Ring Cleavage	Loss of HCN observed after dehalogenation	Loss of HCN competes with Cl loss
Lipophilicity (RT)	Higher (Br is more lipophilic)	Lower (Elutes earlier on C18)

Visualization of Fragmentation Pathways

The following diagram maps the sequential degradation of the molecule under Collision-Induced Dissociation (CID).



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Figure 1: Proposed ESI+ fragmentation pathway. The loss of the C5-Bromine is the kinetically favored first step due to steric strain and bond weakness.

Experimental Protocol: Structural Validation

To validate the identity of **2,5-Dibromo-4-chloropyrimidine** in a synthesis workflow, follow this self-validating protocol.

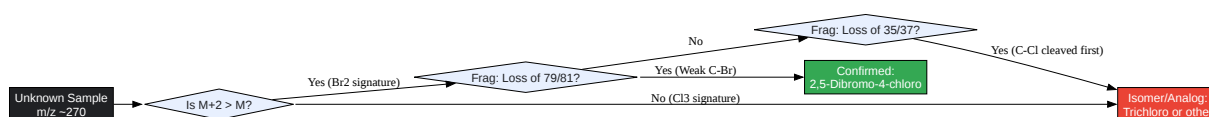
Method: LC-MS/MS (Electrospray Ionization)[5]

- Instrument: Triple Quadrupole or Q-TOF.
- Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 μ m).
- Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 5 minutes (Br-compounds require high organic content for elution).

Step-by-Step Workflow

- Precursor Scan: Set Q1 to scan range m/z 200–300. Look for the "M+2 dominant" quartet at m/z 270–276.
- Product Ion Scan: Select m/z 272.8 (the most abundant isotope) as the precursor.
- Collision Energy Ramp: Apply 15–35 eV.
- Verification Criteria:
 - Pass: Observation of m/z 192/194 doublet (Loss of Br).
 - Pass: Observation of m/z 113 (Loss of 2xBr).
 - Fail: Immediate loss of 35 Da (Cl) suggests the isomer 5-Chloro-2,4-dibromopyrimidine (rare, but possible).



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Figure 2: Decision logic for distinguishing **2,5-Dibromo-4-chloropyrimidine** from chlorinated analogs.

References

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